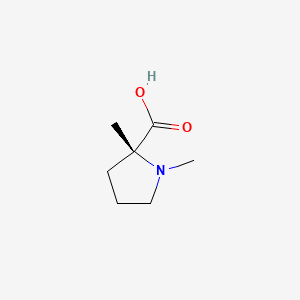
Ácido 4-etilpiperidina-4-carboxílico
Descripción general
Descripción
4-Ethylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Aplicaciones Científicas De Investigación
4-Ethylpiperidine-4-carboxylic acid has various applications in scientific research, including:
Mecanismo De Acción
Target of Action
4-Ethylpiperidine-4-carboxylic acid is a derivative of piperidine, a heterocyclic compound . Piperidine derivatives, such as isonipecotic acid, have been found to act as partial agonists of the GABA A receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system .
Mode of Action
As a GABA A receptor partial agonist, 4-Ethylpiperidine-4-carboxylic acid likely interacts with the receptor to enhance the effect of gamma-aminobutyric acid (GABA), the chief inhibitory neurotransmitter in the mammalian central nervous system . This interaction increases the flow of chloride ions into the neuron, making it more resistant to excitation .
Biochemical Pathways
Given its potential role as a gaba a receptor partial agonist, it may influence the gabaergic system and related pathways . The GABAergic system plays a crucial role in numerous physiological and psychological processes, including neuronal excitability, muscle tone, and mood regulation .
Result of Action
As a potential gaba a receptor partial agonist, it may contribute to the reduction of neuronal excitability and modulation of various physiological processes .
Action Environment
Factors such as temperature, pH, and presence of other compounds could potentially affect its stability and activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylpiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethylamine with a suitable dicarboxylic acid derivative, followed by cyclization to form the piperidine ring .
Industrial Production Methods
Industrial production methods for 4-Ethylpiperidine-4-carboxylic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Ethylpiperidine-4-carboxylic acid include other piperidine derivatives such as:
- Piperidine-4-carboxylic acid
- 4-Methylpiperidine-4-carboxylic acid
- 4-Phenylpiperidine-4-carboxylic acid
Uniqueness
4-Ethylpiperidine-4-carboxylic acid is unique due to its specific ethyl substitution, which can influence its chemical properties and biological activities. This substitution can affect the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other piperidine derivatives .
Propiedades
IUPAC Name |
4-ethylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-8(7(10)11)3-5-9-6-4-8/h9H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKKAGIATNDDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B596290.png)


![4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B596295.png)




